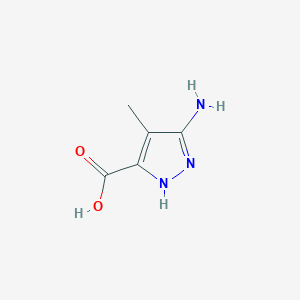
Tert-butyl 4-(4-carbamimidamidophenyl)piperazine-1-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(4-carbamimidamidophenyl)piperazine-1-carboxylate hydrochloride is a synthetic organic compound that belongs to the piperazine family. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a tert-butyl group and a carbamimidamidophenyl group. It is commonly used in scientific research due to its potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-carbamimidamidophenyl)piperazine-1-carboxylate hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperazine ring: The piperazine ring is formed by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the tert-butyl group: The tert-butyl group is introduced by reacting the piperazine intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of the carbamimidamidophenyl group: The final step involves the reaction of the tert-butyl piperazine intermediate with 4-carbamimidamidophenyl chloride under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-(4-carbamimidamidophenyl)piperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or carbamimidamidophenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; typically carried out in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl 4-(4-carbamimidamidophenyl)piperazine-1-carboxylate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Used in the development of new materials, catalysts, and other industrial applications.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(4-carbamimidamidophenyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate hydrochloride
- Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(4-carbamimidamidophenyl)piperazine-1-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C16H26ClN5O2 |
|---|---|
Peso molecular |
355.9 g/mol |
Nombre IUPAC |
tert-butyl 4-[4-(diaminomethylideneamino)phenyl]piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H25N5O2.ClH/c1-16(2,3)23-15(22)21-10-8-20(9-11-21)13-6-4-12(5-7-13)19-14(17)18;/h4-7H,8-11H2,1-3H3,(H4,17,18,19);1H |
Clave InChI |
HXGZIVMCOIGXCH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)N=C(N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![n-([1,1'-Biphenyl]-2-ylmethyl)cyclopropanamine](/img/structure/B15302104.png)

![5-Butyl-4-(2-(3-(2-(5-butyl-8-methyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-4(5H)-ylidene)ethylidene)-2-(diphenylamino)cyclopent-1-en-1-yl)vinyl)-8-methyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-5-ium tetrafluoroborate](/img/structure/B15302120.png)
![Tert-butyl 4-{3-formylbicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate](/img/structure/B15302132.png)

![Potassium benzo[b]thiophen-7-yltrifluoroborate](/img/structure/B15302147.png)


